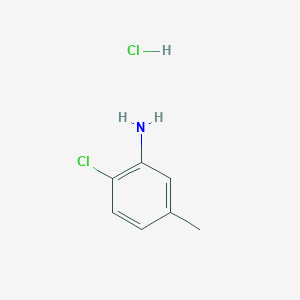
6-methoxytetrahydro-2H-pyran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxytetrahydro-2H-pyran-3-ol is an organic compound belonging to the class of tetrahydropyrans. These compounds are characterized by a six-membered ring containing five carbon atoms and one oxygen atom. The presence of a methoxy group at the 6th position and a hydroxyl group at the 3rd position makes this compound unique. It is often used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
The synthesis of 6-methoxytetrahydro-2H-pyran-3-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 3,4-dihydro-2H-pyran using a catalyst such as Raney nickel . Another approach is the reaction of alcohols with 3,4-dihydropyran to form tetrahydropyranyl ethers, which can then be further modified to introduce the methoxy group . Industrial production methods often involve large-scale hydrogenation processes under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-methoxytetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-methoxytetrahydro-2H-pyran-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Some derivatives have shown promise in pharmaceutical research for their therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism by which 6-methoxytetrahydro-2H-pyran-3-ol exerts its effects involves interactions with specific molecular targets. The methoxy and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of various products depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
6-methoxytetrahydro-2H-pyran-3-ol can be compared with other similar compounds such as:
Linalool oxide: This compound has a similar structure but with different functional groups.
Bisabolol oxide: Another similar compound with different substituents on the pyran ring
Propriétés
Numéro CAS |
28194-32-3 |
|---|---|
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
6-methoxyoxan-3-ol |
InChI |
InChI=1S/C6H12O3/c1-8-6-3-2-5(7)4-9-6/h5-7H,2-4H2,1H3 |
Clé InChI |
MGCVEMGADCDADD-UHFFFAOYSA-N |
SMILES canonique |
COC1CCC(CO1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(1-Pyrrolidinylcarbonyl)phenyl]-3-(Trifluoromethyl)-4,5,6,7-Tetrahydro-1h-Indazole](/img/structure/B8766084.png)



![Benzyl 1'-methylspiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B8766101.png)
![N-[4-(3-chloro-propionyl)phenyl]acetamide](/img/structure/B8766121.png)




